REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:12]C)=[CH:2]1.Cl.[NH+]1C=CC=CC=1>>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[OH:12])=[CH:2]1 |f:1.2|
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C1=C(C=CC=C1)OC
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Name
|
pyridinium hydrochloride
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated for 20 minutes to 200° C. (1000 W MW, microwave)
|
Type
|
EXTRACTION
|
Details
|
then is extracted with ethyl acetate and dichloromethane
|
Type
|
WASH
|
Details
|
The organic extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified via flash column on silica (eluent: 100% hexane>hexane/ethyl acetate 9:1 gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |